5-Mercaptomethyluracil

Overview

Description

5-Mercaptomethyluracil, also known as this compound, is a useful research compound. Its molecular formula is C5H6N2O2S and its molecular weight is 158.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 306748. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

5-Mercaptomethyluracil, a derivative of 5-Fluorouracil (5-FU), is primarily recognized for its application in cancer treatment. Studies have highlighted the mechanisms of action of 5-FU, which include interference with nucleotide synthesis and incorporation into DNA, thus exerting anticancer properties. The role of 5-FU in chemotherapy, especially in solid cancers, and the exploration of strategies to enhance its anticancer activity are notable areas of focus in scientific research (Longley, Harkin, & Johnston, 2003).

Nanotechnology in Drug Delivery

Nanotechnology has opened new avenues in the delivery of anticancer drugs like 5-FU. The synthesis of nanocrystals and nanoparticles for enhanced drug delivery systems represents a significant advancement in this field. Studies have demonstrated how nanoparticles can be used for the co-delivery of anticancer drugs and siRNAs, significantly enhancing the effectiveness of cancer treatments (Lesnyak et al., 2010) (Li et al., 2014).

Pharmacogenetics

The field of pharmacogenetics has also seen the application of 5-FU related research. Studies involving pharmacogenetic testing focus on reducing the severity of toxic events associated with anticancer drugs. This research is pivotal in understanding the gene-drug-phenotype relationships and tailoring personalized treatment plans for cancer patients (Maitland, Vasisht, & Ratain, 2006).

Drug Resistance and Mutagenic Effects

Research into 5-FU has also shed light on the issues of drug resistance and the mutagenic effects of the drug. Understanding the mechanisms behind drug resistance is crucial for developing new strategies to combat cancer effectively. Similarly, the mutagenic impact of 5-FU on both tumor and healthy cells is a critical area of study, which has implications for the evolution of cancer and the risk of secondary malignancies (Christensen et al., 2019).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

5-Mercaptomethyluracil is a derivative of uracil, a pyrimidine base that is one of the four bases found in RNA . The primary target of this compound is likely to be similar to that of 5-Fluorouracil (5-FU), another uracil derivative, which targets the nucleotide synthetic enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis, making it a potential target for antimetabolite chemotherapy .

Biochemical Analysis

Biochemical Properties

5-Mercaptomethyluracil plays a significant role in biochemical reactions, particularly in the context of nucleic acid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with thymidylate synthase, an enzyme involved in the synthesis of thymidine monophosphate (TMP) from deoxyuridine monophosphate (dUMP). This interaction is crucial for DNA synthesis and repair. Additionally, this compound can form complexes with metal ions, which may influence its biochemical activity and stability .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of certain cancer cell lines by interfering with DNA synthesis and inducing apoptosis. Furthermore, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with key biomolecules. It can bind to thymidylate synthase, inhibiting its activity and leading to a decrease in TMP synthesis. This inhibition disrupts DNA synthesis and repair, ultimately resulting in cell cycle arrest and apoptosis. Additionally, this compound can modulate the activity of other enzymes involved in nucleotide metabolism, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive oxygen species. Long-term exposure to this compound has been associated with sustained inhibition of DNA synthesis and prolonged cell cycle arrest .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity. At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including nucleotide metabolism and sulfur metabolism. It interacts with enzymes such as thymidylate synthase and dihydropyrimidine dehydrogenase, influencing the synthesis and degradation of nucleotides. Additionally, this compound can affect metabolic flux and metabolite levels, potentially altering cellular energy balance and redox status .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via nucleoside transporters and distributed to different cellular compartments. Binding proteins and transporters may facilitate its localization and accumulation in specific tissues. The distribution of this compound can influence its biological activity and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it interacts with DNA and nuclear proteins, or to the mitochondria, where it affects mitochondrial DNA synthesis and function .

Properties

IUPAC Name |

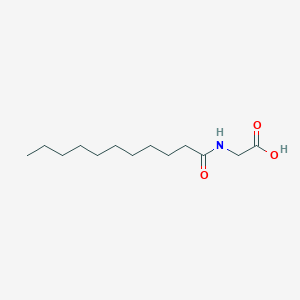

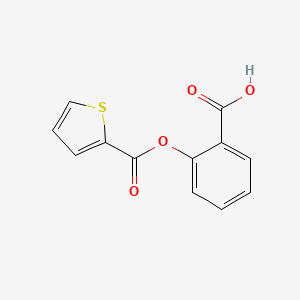

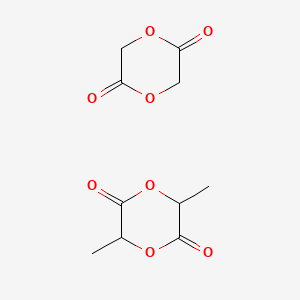

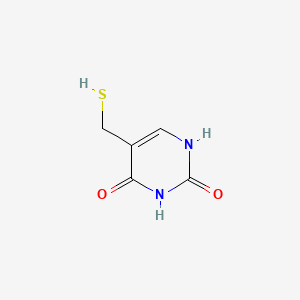

5-(sulfanylmethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c8-4-3(2-10)1-6-5(9)7-4/h1,10H,2H2,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHZBYGCKHWQJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197601 | |

| Record name | 5-Mercaptomethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4874-36-6 | |

| Record name | 5-(Mercaptomethyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4874-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Mercaptomethyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004874366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4874-36-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Mercaptomethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(mercaptomethyl)uracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-MERCAPTOMETHYLURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S896M7X4Y7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5-Mercaptomethyluracil a potential antiviral agent, particularly against herpes viruses?

A: Research indicates that this compound (IV) exhibits significant antiviral activity against the herpes virus responsible for infectious bovine rhinotracheitis (IBR). [] This activity stems from its ability to inhibit viral replication. Although the exact mechanism of action remains unclear, its structural similarity to other nucleoside analogues suggests it might interfere with viral DNA synthesis.

Q2: How does the activity of this compound compare to other known antiviral agents?

A: In studies on IBR, this compound demonstrated comparable potency to 5-iododeoxyuridine and cytosine arabinoside, two established antiviral agents. [] This finding suggests that this compound holds promise as a potential antiviral treatment, although further research is needed to confirm its efficacy and safety profile.

Q3: What are the key steps involved in the synthesis of this compound?

A: The synthesis of this compound involves several steps, starting with the reaction of this compound (I) with trimethylsilyl chloride to yield a trimethylsilyl-protected intermediate. This intermediate is then coupled with a protected deoxyribose derivative. After deprotection and purification steps, the desired this compound (IV) is obtained. [] It's important to note that this compound tends to oxidize to its disulfide form (V) in solution, requiring the presence of thiols to maintain its reduced state. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2S,3S,4R,5S)-4-azido-3-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1-methyl-pyrimidine-2,4-dione](/img/structure/B1216804.png)